methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Chiral Building Block Stereoselective Synthesis Dihydroxybutyrate

Racemic mixtures of 2,3-dihydroxybutyrate building blocks introduce a 50% enantiomeric impurity that demands costly chiral resolution. This enantiopure (4S,5S)-isomer directly delivers the (2S,3S)-erythro-diol configuration required for biopterin precursors and natural product synthesis, eliminating purification bottlenecks and yield loss. - 100% enantiomeric integrity; avoids 50% waste inherent in racemic (4R,5R)-rel mixtures. - Defined specific rotation (-19°) and crystalline nature enable direct use as a chiral analytical standard. - Ready stock supports medicinal chemistry SAR campaigns requiring full stereochemical control.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 117181-61-0
Cat. No. B051343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
CAS117181-61-0
Synonyms(4S-cis)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic Acid Methyl Ester;  (4S,5S)-Methyl 2,2,5-Trimethyl-1,3-dioxolane-4-carboxylate
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCC1C(OC(O1)(C)C)C(=O)OC
InChIInChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6-/m0/s1
InChIKeyAELKYRWKHKGMAD-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate Procurement Guide


Methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a chiral, enantiomerically pure 1,3-dioxolane building block (C8H14O4, MW 174.19 g/mol) . It is formally the acetonide-protected methyl ester of (2S,3S)-2,3-dihydroxybutyric acid and serves as a versatile intermediate in asymmetric synthesis, particularly for the construction of natural products and bioactive molecules requiring a defined erythro (syn) diol configuration .

Why Generic Substitution Fails


Simple substitution based on the dioxolane core or molecular formula is mechanistically invalid. The (4S,5S)-enantiomer encodes the erythro-diol relationship found in natural D-erythro-2,3-dihydroxybutyrate and biopterin precursors . Its diastereomer, the (4R,5S)-isomer (CAS 78086-72-3), corresponds to the L-threo configuration and directs a different stereochemical outcome in downstream sequences such as enolate alkylation, leading to distinct enantiomeric products . Using the racemic (4R,5R)-rel mixture (CAS 36183-27-4) introduces a 50% enantiomeric impurity that cannot be removed without chiral resolution, necessitating the procurement of the specific, enantiopure (4S,5S)-isomer.

Quantitative Differentiation Evidence


Stereochemical Configuration and Biological Target Enantiomer

The (4S,5S)-enantiomer is the direct acetonide precursor to D-erythro-2,3-dihydroxybutyrate, a motif essential for biopterin derivative synthesis . In contrast, the commercially available (4R,5S)-diastereomer (Sigma-Aldrich Cat. No. 59436) is a key intermediate for L-threonic acid derivatives and directs stereoselective α-alkylation to generate the opposite product epimer . Procurement of the incorrect diastereomer leads to the wrong absolute configuration in the final target.

Chiral Building Block Stereoselective Synthesis Dihydroxybutyrate

Optical Purity and Specific Rotation for Identity Verification

The (4S,5S)-enantiomer is reported to have a specific rotation of -19° (c=4, CHCl3) upon preparation via enzymatic resolution of the racemic mixture [1]. This contrasts with the commercially dominant (4R,5S)-isomer, which has a specific rotation of +19±1° (c=4, CHCl3) . This sign inversion provides a simple, quantitative method for identity verification and enantiomeric purity assessment upon receipt.

Optical Rotation Enantiomeric Purity Quality Control

Racemic Mixture vs. Single Enantiomer in Biopterin Synthesis

In the synthesis of biopterin derivatives, the use of enantiopure (4S,5S)-acetonide-methyl butyrate (this compound) allows for the direct construction of the required D-erythro side chain without a resolution step . The racemic (4R,5R)-rel mixture (CAS 36183-27-4) is a known related compound . Using the racemate results in a 50% yield penalty and necessitates a chiral resolution step, increasing time, cost, and waste.

Racemic Mixture Synthetic Efficiency Biopterin

Optimal Application Scenarios


Synthesis of Molecules with a Defined (2S,3S)-Diol Motif

This compound is the optimal starting material for any synthesis requiring the (2S,3S)-erythro-2,3-dihydroxybutyrate fragment, including certain biopterin analogs and natural products. Its use avoids the 50% yield loss and purification burden associated with racemic mixtures .

Asymmetric Synthesis with Stereodivergent Building Blocks

In medicinal chemistry campaigns exploring structure-activity relationships (SAR) around the 2,3-diol stereochemistry, both (4S,5S)- and (4R,5S)-isomers are required to access all possible product diastereomers. This compound is the specific (4S,5S) input, complementary to the widely available (4R,5S)-isomer, enabling full stereochemical control .

Chiral Analytical Method Development and Resolution Studies

Due to its defined specific rotation (-19°) and crystalline nature as a single enantiomer, it serves as a standard for developing chiral analytical methods (HPLC, SFC) and for generating diastereomeric salts in classical resolution processes [1].

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